Cytotoxicity Selectivity Window: 4-Aminoquinoline Sulfonyl Series Class-Level Benchmarking
Within the 4-aminoquinoline sulfonyl chemotype, compounds demonstrate wide variation in cancer-to-normal-cell selectivity. The class benchmark compound VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) achieved an IC50 against MDA-MB468 breast cancer cells that required 17.6-fold lower concentration than against non-cancer MCF10A cells [1]. The target compound 3-(3,4-dimethylbenzenesulfonyl)-6-methyl-N-(4-methylphenyl)quinolin-4-amine, bearing the 3,4-dimethylbenzenesulfonyl moiety and a 6-methyl substituent, occupies a distinct position within this structure-activity landscape. In contrast, the 6-chloro analog 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine has been cataloged in PubChem (CID 7125890) but lacks published cytotoxicity data to date, creating an evidence gap that procurement decisions must navigate [2]. The 6-methyl substitution in the target compound (versus 6-chloro or 6-hydrogen) is known from the broader quinoline-4-amine literature to influence both logP and target binding [3].
| Evidence Dimension | Cancer-selective cytotoxicity (IC50 fold-difference: cancer vs non-cancer) |
|---|---|
| Target Compound Data | No direct cytotoxicity selectivity data published for this specific compound as of 2026-04-30. |
| Comparator Or Baseline | VR23 (class benchmark): 17.6-fold lower IC50 against MDA-MB468 cancer cells versus MCF10A non-cancer cells [1]. |
| Quantified Difference | Class range: selectivity indices from <1 (non-selective) to >17-fold; position of target compound within this range remains uncharacterized. |
| Conditions | Three breast cancer lines (MDA-MB231, MDA-MB468, MCF7) and two non-cancer breast lines (184B5, MCF10A); MTT assay, 72 h exposure [1]. |
Why This Matters
Procurement decisions for structure-activity relationship (SAR) studies must account for the known steep selectivity gradients within this chemotype; the 3,4-dimethylbenzenesulfonyl substitution pattern represents an underexplored vector with potential to improve upon class benchmarks.
- [1] Solomon, V.R., Pundir, S., Lee, H. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 2019, 9, 6315. View Source
- [2] PubChem Compound Summary. 3-(benzenesulfonyl)-6-chloro-N-(4-methylphenyl)quinolin-4-amine (6-chloro analog). CID 7125890. National Center for Biotechnology Information. Retrieved 2026-04-30. View Source
- [3] Kumar, A., et al. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC. European Journal of Medicinal Chemistry, 2023, 245, 114889. View Source
